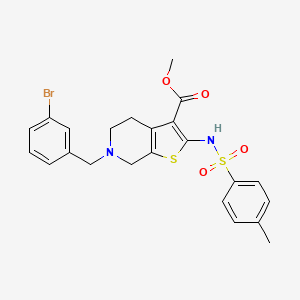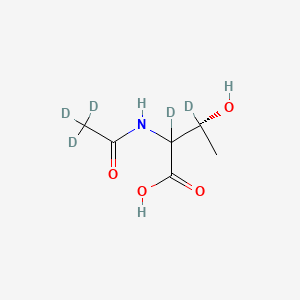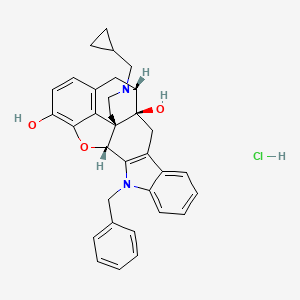
5-Hydroxy-2-methylpyridine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-methylpyridine-d6 is a deuterium-labeled derivative of 5-Hydroxy-2-methylpyridine. The compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This labeling is particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies, as it allows for precise tracking and quantification of the compound in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylpyridine-d6 typically involves the deuteration of 5-Hydroxy-2-methylpyridine. This process can be achieved through various methods, including catalytic exchange reactions where the hydrogen atoms are replaced with deuterium. One common method involves the use of deuterated solvents and catalysts under controlled conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and specialized reactors to facilitate the exchange reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is then purified using techniques like crystallization or chromatography to achieve the desired level of deuteration .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2-methylpyridine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperoxybenzoic acid to form N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert the compound into its reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in chloroform at reflux temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with deuterium retained.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
5-Hydroxy-2-methylpyridine-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its stable isotope labeling.
Biology: Employed in metabolic studies to track the compound’s distribution and transformation in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts, leveraging its unique isotopic properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-methylpyridine-d6 is primarily related to its role as a tracer. The deuterium atoms in the compound allow for precise tracking using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. This enables researchers to study the compound’s interactions, transformations, and pathways in various systems. The molecular targets and pathways involved depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2-methylpyridine: The non-deuterated form of the compound.
2-Methyl-5-pyridinol: A structural isomer with similar properties.
5-Hydroxy-3-methylpyridine: Another isomer with a different position of the methyl group.
Uniqueness
5-Hydroxy-2-methylpyridine-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the compound’s stability and allows for more accurate tracking and quantification in studies. This makes it a valuable tool in fields like pharmacokinetics, where precise measurement of drug metabolism is crucial .
Propriétés
Formule moléculaire |
C6H7NO |
|---|---|
Poids moléculaire |
115.16 g/mol |
Nom IUPAC |
2,4,5-trideuterio-6-(trideuteriomethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3/i1D3,2D,3D,4D |
Clé InChI |
DHLUJPLHLZJUBW-RLTMCGQMSA-N |
SMILES isomérique |
[2H]C1=C(C(=NC(=C1O)[2H])C([2H])([2H])[2H])[2H] |
SMILES canonique |
CC1=NC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
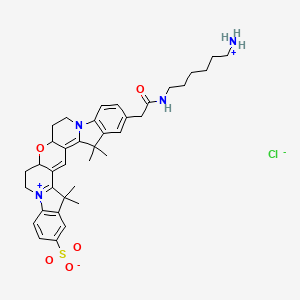

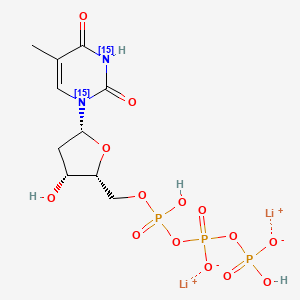


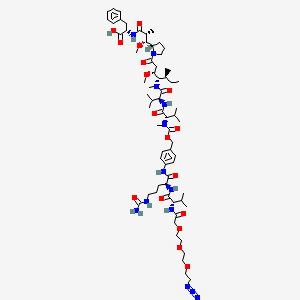
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
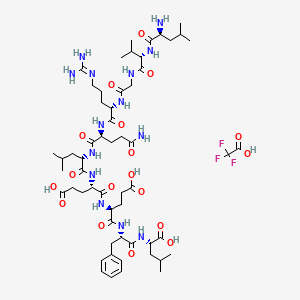
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)

